2-Amino-7-bromo-5-fluoro-1H-benzimidazole is a heterocyclic compound belonging to the benzimidazole family. It is characterized by the presence of amino, bromo, and fluoro substituents, which enhance its chemical reactivity and biological activity. This compound has garnered interest in various fields including medicinal chemistry and materials science due to its potential therapeutic properties and utility in synthesizing more complex organic molecules.
The compound can be synthesized through various chemical methods, often involving the condensation of substituted anilines under acidic conditions. It is primarily used as a building block in the synthesis of other bioactive compounds and has been investigated for its antimicrobial, antiviral, and anticancer properties.
2-Amino-7-bromo-5-fluoro-1H-benzimidazole is classified as a benzimidazole derivative. Benzimidazoles are known for their diverse biological activities, making them significant in pharmaceutical research. The specific substitutions on this compound contribute to its unique properties compared to other benzimidazole derivatives.
The synthesis of 2-Amino-7-bromo-5-fluoro-1H-benzimidazole typically involves the following steps:
In industrial settings, continuous flow processes may be employed to enhance yield and efficiency. Catalysts such as Lewis acids or transition metal complexes are often used to facilitate the reaction, while microwave irradiation techniques can reduce reaction times and improve product purity.
The molecular formula of 2-Amino-7-bromo-5-fluoro-1H-benzimidazole is CHBrFN. Its structure includes:
The compound exhibits distinct electronic properties due to the presence of halogen atoms, which can influence its reactivity and interactions with biological targets.
2-Amino-7-bromo-5-fluoro-1H-benzimidazole can undergo several types of chemical reactions:
The reactivity of this compound allows it to serve as a versatile intermediate in organic synthesis, particularly in creating more complex heterocyclic structures.
The mechanism of action of 2-Amino-7-bromo-5-fluoro-1H-benzimidazole primarily involves its interaction with cellular targets:
These mechanisms highlight its potential therapeutic applications, particularly in cancer treatment.
2-Amino-7-bromo-5-fluoro-1H-benzimidazole has a broad range of applications in scientific research:
The versatility and unique properties of 2-Amino-7-bromo-5-fluoro-1H-benzimidazole make it a valuable compound across multiple research domains, highlighting its significance in advancing both chemical synthesis and biological research.
Copper-catalyzed intramolecular Ullmann N-arylation serves as a cornerstone for synthesizing the benzimidazole core of 2-amino-7-bromo-5-fluoro-1H-benzimidazole. This method overcomes limitations of traditional condensation approaches (e.g., strong acids, high temperatures) by enabling ring closure under milder conditions using amidine precursors. Key mechanistic insights reveal the formation of inhibitory copper(I) intermediates during cyclization. For example, aryl halide substrates form distinct complexes: aryl iodides/bromides yield cyclized benzimidazole-CuI complexes (e.g., tetrameric Cu₄I₄ or monomeric CuBr adducts), while aryl chlorides form planar Cu₂N₄C₂ amidinate dimers due to stronger Ar-Cl bonds [4]. Kinetic profiling using bis(tetra-n-butylphosphonium) malonate (TBPM) as a soluble base demonstrates negligible catalyst deactivation but significant inhibition by copper-product complexes [4]. Optimized protocols using sub-mol% CuI loadings achieve near-quantitative yields for aryl bromides at 80–100°C, leveraging ligand acceleration and oxygen-tolerant conditions [4].
Table 1: Reactivity of Halogenated Substrates in Copper-Catalyzed Cyclization
Aryl Halide | Catalyst (mol%) | Temp (°C) | Yield (%) | Key Intermediate |
---|---|---|---|---|
Iodide (1a) | 0 | 25 | 38 | None (spontaneous) |
Iodide (1a) | 5 | 25 | >99 | Cu₄I₄ tetramer |
Bromide (1b) | 5 | 80 | >99 | CuBr monomer |
Chloride (1c) | 10 | 130 | 85 | Cu₂N₄C₂ dimer |
The Horner–Wadsworth–Emmons (HWE) reaction enables efficient conjugation of rhodanine moieties to the benzimidazole scaffold, enhancing biological activity. Synthetic routes begin with substituted 1,2-diaminobenzenes condensed with glycolic acid to form (benzimidazol-2-yl)methanols, followed by N-alkylation and Dess–Martin oxidation to yield carbaldehyde intermediates. HWE reaction with rhodanine derivatives furnishes conjugates in 69–91% yield . This strategy is pivotal for generating derivatives like compound 8g (IC₅₀ = 0.54–2.64 µM against leukemia/lymphoma cells) and 8j (IC₅₀ = 0.21–2.67 µM), which exhibit potent topoisomerase II (Topo II) inhibition. Electronic effects and rhodanine substitution patterns critically influence bioactivity: electron-withdrawing groups on the benzimidazole phenyl ring enhance Topo II binding affinity, while alkyl spacers optimize steric compatibility with the ATP-binding site .
Table 2: Cytotoxicity of Select Benzimidazole-Rhodanine Conjugates
Compound | HL-60 (IC₅₀, µM) | HeLa (IC₅₀, µM) | Topo II Inhibition |
---|---|---|---|
8g | 0.54 | 1.28 | ++ |
8j | 0.21 | 0.64 | ++ |
8b | 6.42 | >50 | – |
Etoposide | 0.45 | 1.10 | +++ |
Regioselective halogenation at the C5 and C7 positions of the benzimidazole core is achieved through directed ortho-metalation or halogen-exchange strategies. For 2-amino-7-bromo-5-fluoro-1H-benzimidazole (IUPAC: 4-bromo-6-fluoro-1H-benzimidazol-2-amine), sequential functionalization begins with fluorinated aniline precursors. Electrophilic bromination using Br₂/PBr₃ at the ortho position relative to fluorine ensures precise C7-bromination [2] [5]. Alternatively, sandmeyer reactions on diaminobenzene intermediates permit late-stage bromine introduction. Fluorine is typically incorporated early via Schiemann diazotization or nucleophilic aromatic substitution (SNAr) on nitro-activated precursors, exploiting fluorine’s ortho-directing effects for subsequent bromination [5]. The SMILES string C1=C(C=C(C2=C1NC(=N2)N)Br)F
confirms the 7-bromo-5-fluoro substitution pattern [2].
The nucleophilic 2-amino group in benzimidazoles necessitates protection during copper-mediated reactions to prevent undesired coordination or oxidation. N-Alkylation (e.g., benzylation) or acylation (e.g., acetyl) effectively shields the amine prior to Chan–Lam coupling or HWE conjugation. Deprotection post-conjugation employs mild reducing agents (Na/NH₃ for N-benzyl) or hydrolytic conditions (K₂CO₃/MeOH for N-acetyl) [4]. TBPM base enhances stability by minimizing proton-mediated deprotection side reactions during copper catalysis. Studies confirm >95% amine recovery using these strategies, critical for synthesizing conjugates without compromising the pharmacophore [4].
Chan–Lam coupling of 2-amino-7-bromo-5-fluoro-1H-benzimidazole with boronic acids requires tailored solvent/base systems to overcome heterocyclic coordination challenges. Non-polar solvents (toluene, CH₂Cl₂) suppress proto-deboronation but risk substrate precipitation. Polar aprotic solvents like DMF improve solubility but may promote homocoupling. TBPM base offers superior solubility in toluene/THF mixtures, enabling homogeneous reactions and eliminating mass-transfer limitations [4]. Additives like myristic acid (10 mol%) enhance copper turnover by stabilizing reactive Cu(II) species. Optimized conditions (Cu(OAc)₂, TBPM, air, rt) achieve >90% N-arylation yields with arylboronic acids, outperforming traditional lutidine/base protocols [1] [4]. Sub-mol% copper loadings are feasible under oxygen atmospheres, where O₂ acts as a terminal oxidant for catalyst reoxidation [1].
Table 3: Optimized Chan–Lam Conditions for N-Arylation
Solvent | Base | Oxidant | Temp (°C) | Yield (%) | Key Advantage |
---|---|---|---|---|---|
Toluene/THF | TBPM | O₂ (air) | 25 | 92 | Homogeneous, low Cu loading |
DCM | Lutidine | O₂ (air) | 40 | 75 | Broad substrate scope |
DMF | Cs₂CO₃ | PhI(OAc)₂ | 60 | 68 | High solubility |
CAS No.: 112484-85-2
CAS No.: 10606-14-1